Carboxytolbutamide-d9(butyl-d9)
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Overview
Description
Carboxytolbutamide-d9(butyl-d9) is a deuterated form of carboxytolbutamide, which is a metabolite of tolbutamide. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carboxytolbutamide-d9(butyl-d9) involves the incorporation of deuterium into the butyl group of carboxytolbutamide. This can be achieved through a series of chemical reactions that replace the hydrogen atoms in the butyl group with deuterium atoms. The specific reaction conditions and reagents used can vary, but typically involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods: Industrial production of carboxytolbutamide-d9(butyl-d9) follows similar synthetic routes but on a larger scale. The process is carried out in a controlled environment to ensure high purity and yield. The use of deuterated reagents and advanced purification techniques is essential to achieve the desired isotopic labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Carboxytolbutamide-d9(butyl-d9) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Carboxytolbutamide-d9(butyl-d9) is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of tolbutamide and its metabolites.
Metabolic Studies: Helps in tracing the metabolic fate of tolbutamide in biological systems.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and excretion of tolbutamide derivatives.
Stable Isotope Labeling: Used in various analytical techniques, such as mass spectrometry, to improve the accuracy and sensitivity of measurements.
Mechanism of Action
The mechanism of action of carboxytolbutamide-d9(butyl-d9) is similar to that of tolbutamide. It acts by stimulating the release of insulin from the pancreatic beta cells. This is achieved through the inhibition of adenosine triphosphate-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .
Comparison with Similar Compounds
Carboxytolbutamide-d9(butyl-d9) can be compared with other deuterated and non-deuterated tolbutamide derivatives. Some similar compounds include:
Carboxytolbutamide: The non-deuterated form of carboxytolbutamide.
Tolbutamide: The parent compound from which carboxytolbutamide is derived.
Deuterated Tolbutamide: Other tolbutamide derivatives labeled with deuterium at different positions.
Uniqueness: The primary uniqueness of carboxytolbutamide-d9(butyl-d9) lies in its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The presence of deuterium atoms enhances the stability of the compound and allows for more precise tracing in biological systems .
Properties
CAS No. |
1219802-95-5 |
---|---|
Molecular Formula |
C12H7D9N2O5S |
Molecular Weight |
309.38 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
2224-10-4 (unlabelled) |
Synonyms |
1-Butyl-3-(4-carboxyphenylsulfonyl)urea |
tag |
Tolbutamide Impurities |
Origin of Product |
United States |
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